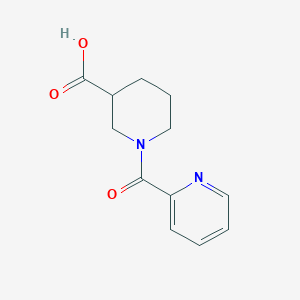

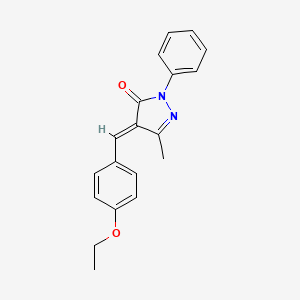

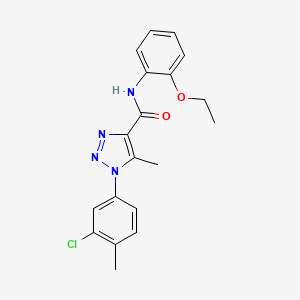

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with benzylpiperazine moieties and their potential biological activities. For instance, compounds with a benzylpiperazine component have been synthesized and evaluated for antimicrobial activity , antiproliferative activity against human cancer cells , anti-inflammatory activity , and mixed serotonergic and dopaminergic activity .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including reductive amination and the use of sodium cyanoborohydride in methanol . The synthesis process is carefully designed to introduce various functional groups that may contribute to the biological activity of the compounds. The structural characterization of these compounds is achieved through techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a benzylpiperazine moiety, which is a common feature in molecules with potential pharmacological properties. The structure of one of the piperazine derivatives was confirmed by single crystal X-ray diffraction . The presence of substituents such as methoxy groups and phenyl rings can significantly influence the binding affinity and activity of these compounds towards biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to yield products with specific biological activities. The reductive amination step is crucial for the introduction of the benzylpiperazine moiety . The compounds synthesized exhibit significant antibacterial and antifungal activity, which suggests that the chemical structure of these molecules allows them to interact effectively with microbial proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of methoxy and phenyl groups can affect the solubility, stability, and overall reactivity of the compounds. The antimicrobial activity of these compounds is compared with standards, and their inhibitory potency is correlated with their molecular docking scores, indicating that their physical and chemical properties are conducive to their biological activity .

Applications De Recherche Scientifique

Heterocyclic Compounds and Their Biological Significance

Heterocyclic compounds, particularly those bearing structures like benzylpiperazine and pyridazinone rings, have been extensively studied for their wide spectrum of biological activities. Such compounds are integral in medicinal chemistry for developing new therapeutic agents due to their varied pharmacological properties. For instance, triazine derivatives, which share some structural resemblance with the query compound in their heterocyclic nature and potential for substitution, have shown a broad range of activities, including antibacterial, antifungal, anti-cancer, and antiviral effects. These activities make them a focal point for drug development research (Verma, Sinha, & Bansal, 2019).

N-alkylphenothiazines: Synthesis and Application

The study and application of N-alkylphenothiazines in medicinal chemistry reveal the potential of nitrogen-containing heterocycles in therapeutic applications. These compounds, known for their antipsychotic properties, also exhibit a range of biological activities including antibacterial, antifungal, and anticancer activities. Their ability to interact with macromolecules and coordinate with metals for forming bioactive complexes highlights the versatility of such structures in drug design and development. This insight suggests a potential area of exploration for derivatives of the compound , particularly in understanding their binding affinities and interactions at the molecular level (Krstić et al., 2016).

Chemokine Receptor Antagonism

Research into small molecule antagonists for chemokine receptors, including those based on piperazine derivatives, indicates the relevance of such compounds in treating allergic diseases and other conditions mediated by chemokine receptors. These studies suggest that modifications of the piperazine ring and its substituents can significantly influence the biological activity, offering pathways for the development of new therapeutic agents with improved efficacy and specificity. Such findings could inform research on the specified compound, particularly in exploring its potential as a chemokine receptor antagonist or in other immunomodulatory roles (Willems & IJzerman, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-30-20-16-21(28)27(19-10-6-3-7-11-19)24-22(20)23(29)26-14-12-25(13-15-26)17-18-8-4-2-5-9-18/h2-11,16H,12-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJMVQNJCFAGQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)

![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2515158.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2515159.png)

![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)

![4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2515162.png)